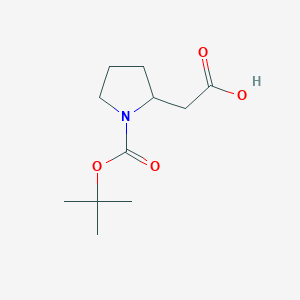

2-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-5-8(12)7-9(13)14/h8H,4-7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDWKIRLZWQQMIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60398571 | |

| Record name | [1-(tert-Butoxycarbonyl)pyrrolidin-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194154-91-1 | |

| Record name | [1-(tert-Butoxycarbonyl)pyrrolidin-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathway for (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid, a valuable chiral building block in the development of various pharmaceutical agents. The synthesis is presented in two main stages: the protection of L-proline with a tert-butoxycarbonyl (Boc) group and the subsequent one-carbon chain extension via the Arndt-Eistert homologation. This document includes detailed experimental protocols, quantitative data, and process diagrams to facilitate understanding and replication in a laboratory setting.

Overview of the Synthetic Pathway

The synthesis of (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid commences with the readily available and chiral starting material, L-proline. The overall process can be delineated into two key transformations:

-

Stage 1: N-Boc Protection of L-Proline: The secondary amine of L-proline is protected with a tert-butoxycarbonyl (Boc) group to prevent its interference in subsequent reactions. This step yields (S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid (Boc-L-proline).

-

Stage 2: Arndt-Eistert Homologation: The carboxylic acid functionality of Boc-L-proline is converted to its next higher homolog, an acetic acid derivative. This transformation is a classic example of the Arndt-Eistert reaction, which proceeds through three sequential steps: formation of an acid chloride, reaction with diazomethane to form a diazoketone, and a final Wolff rearrangement.

Caption: Overall synthesis pathway from L-proline.

Experimental Protocols

Stage 1: Synthesis of (S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid (Boc-L-proline)

This procedure details the protection of the secondary amine of L-proline using di-tert-butyl dicarbonate (Boc anhydride).

Materials:

-

L-proline

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH) or Triethylamine (TEA)

-

Dichloromethane (CH₂Cl₂) or other suitable solvent

-

Water

-

Citric acid solution (10%)

-

Saturated sodium chloride (brine) solution

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexane

Procedure:

-

Dissolution: Dissolve L-proline in an aqueous solution of sodium hydroxide or a mixture of an organic solvent like dichloromethane and water with triethylamine as the base.

-

Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate portion-wise at room temperature.

-

Reaction: Stir the mixture for 2-4 hours at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

If an organic solvent was used, wash the reaction mixture with a 10% aqueous citric acid solution, followed by saturated brine.

-

If the reaction was performed in an aqueous basic solution, acidify the mixture to a pH of 2-3 with a citric acid or hydrochloric acid solution.

-

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield a crude product.

-

Purification: The crude Boc-L-proline can be purified by recrystallization from a mixture of ethyl acetate and hexane to afford a white crystalline solid.[1]

Stage 2: Arndt-Eistert Homologation of Boc-L-proline

This stage involves a three-step sequence to extend the carbon chain of Boc-L-proline by one methylene group.[2][3][4][5]

2.2.1. Step 2a: Formation of (S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carbonyl chloride

Materials:

-

Boc-L-proline

-

Oxalyl chloride or Thionyl chloride

-

Anhydrous dichloromethane (CH₂Cl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-L-proline in anhydrous dichloromethane.

-

Addition of Chlorinating Agent: Cool the solution to 0 °C and add a catalytic amount of DMF. Slowly add oxalyl chloride or thionyl chloride dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction completion can be monitored by the cessation of gas evolution.

-

Concentration: Remove the solvent and excess chlorinating agent under reduced pressure to obtain the crude acid chloride, which is typically used immediately in the next step without further purification.

2.2.2. Step 2b: Formation of (S)-1-(tert-butoxycarbonyl)-2-(2-diazoacetyl)pyrrolidine

Materials:

-

Boc-L-proline acid chloride

-

Diazomethane (CH₂N₂) in a suitable solvent (e.g., diethyl ether)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

Procedure:

Caution: Diazomethane is toxic and potentially explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.

-

Preparation of Diazomethane Solution: Prepare a solution of diazomethane in diethyl ether using a standard procedure (e.g., from N-nitroso-N-methylurea or a commercially available precursor).

-

Reaction: Dissolve the crude Boc-L-proline acid chloride in anhydrous diethyl ether or THF and cool to 0 °C. Slowly add the ethereal solution of diazomethane to the acid chloride solution with stirring until the yellow color of diazomethane persists. An excess of diazomethane is used to neutralize the HCl formed during the reaction.[3]

-

Quenching: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1 hour. Carefully quench any remaining excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears.

-

Work-up: Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diazoketone as a yellow oil or solid. This product is often used in the next step without extensive purification.

2.2.3. Step 2c: Wolff Rearrangement to (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid

Materials:

-

(S)-1-(tert-butoxycarbonyl)-2-(2-diazoacetyl)pyrrolidine

-

Silver(I) oxide (Ag₂O) or silver benzoate

-

1,4-Dioxane or Tetrahydrofuran (THF)

-

Water

-

Triethylamine (if using silver benzoate)

Procedure:

-

Reaction Setup: Dissolve the crude diazoketone in a mixture of 1,4-dioxane and water.

-

Catalyst Addition: Add a catalytic amount of silver(I) oxide to the solution. Alternatively, a solution of silver benzoate in triethylamine can be used.[6]

-

Reaction: Heat the reaction mixture, typically to around 50-70 °C, and stir until the evolution of nitrogen gas ceases. The progress of the reaction can be monitored by TLC.

-

Work-up: Cool the reaction mixture and filter to remove the silver catalyst.

-

Extraction: Acidify the filtrate to a pH of 2-3 with a suitable acid (e.g., 1M HCl) and extract the product into an organic solvent such as ethyl acetate.

-

Drying and Concentration: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid as a pure compound.

Quantitative Data

The following table summarizes typical yields for each step of the synthesis. Actual yields may vary depending on the specific reaction conditions and scale.

| Step | Starting Material | Product | Typical Yield (%) |

| Stage 1: Boc Protection | L-proline | Boc-L-proline | 85-95 |

| Stage 2: Arndt-Eistert Homologation | |||

| a) Acid Chloride Formation | Boc-L-proline | Boc-L-proline acid chloride | >95 (crude) |

| b) Diazoketone Formation | Acid Chloride | Boc-L-prolinyl diazomethane | 80-90 (crude) |

| c) Wolff Rearrangement | Diazoketone | (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid | 70-85 |

| Overall Yield (from L-proline) | L-proline | (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid | 50-70 |

Logical Workflow Diagram

The experimental workflow for the synthesis can be visualized as follows:

Caption: Experimental workflow for the synthesis.

References

An In-depth Technical Guide to the Physicochemical Properties of Boc-L-beta-homoproline

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of Boc-L-beta-homoproline, tailored for researchers, scientists, and drug development professionals. It is important to note that the term "Boc-L-beta-homoproline" can be ambiguous and is sometimes used to refer to two different isomers. This guide will clarify the distinction and provide data for both compounds to ensure clarity.

The two primary compounds often associated with this name are:

-

(S)-1-Boc-piperidine-2-carboxylic acid (a six-membered ring structure)

-

(S)-2-(1-Boc-2-pyrrolidinyl)acetic acid (a five-membered ring structure, which is more accurately described as a beta-homoproline derivative)

This guide will focus on the latter, while providing comparative data for the former.

Physicochemical Properties

The following tables summarize the key physicochemical properties of the two isomers commonly referred to as Boc-L-beta-homoproline.

Table 1: Physicochemical Properties of (S)-1-Boc-piperidine-2-carboxylic acid

| Property | Value | References |

| CAS Number | 26250-84-0 | [1][][3] |

| Molecular Formula | C₁₁H₁₉NO₄ | [1][] |

| Molecular Weight | 229.27 g/mol | [] |

| Appearance | Off-white or white crystalline powder/White crystals | [1][] |

| Melting Point | 122-126 °C | [1][][3] |

| Boiling Point | 353.2 °C at 760 mmHg | [] |

| Density | 1.164 g/cm³ | [] |

| Optical Rotation | [α]D²⁰ = -62 to -64° (c=1 in CH₃COOH) | [1] |

| Solubility | Insoluble in water | [3] |

| Storage | 2-8 °C | [] |

Table 2: Physicochemical Properties of (S)-2-(1-Boc-2-pyrrolidinyl)acetic acid

| Property | Value | References |

| CAS Number | 56502-01-3 | [4][5][6] |

| Molecular Formula | C₁₁H₁₉NO₄ | [4][7][8] |

| Molecular Weight | 229.28 g/mol | [4][6] |

| Appearance | White to off-white powder | [4] |

| Optical Rotation | [α]D²⁰ = -35 ± 1° (c=1 in DMF) | [4] |

| Storage | 0-8 °C | [4] |

| Purity | ≥ 98% (HPLC) | [4] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of Boc-L-beta-homoproline are crucial for its application in research.

Synthesis of (S)-2-(1-Boc-2-pyrrolidinyl)acetic acid

This protocol describes a general method for the synthesis of (S)-2-(1-Boc-2-pyrrolidinyl)acetic acid from its corresponding methyl ester.[5]

Materials:

-

tert-butyl (2S)-2-(2-methoxy-2-oxoethyl)-1-pyrrolidinecarboxylate

-

Methanol

-

1 M aqueous sodium hydroxide solution

-

Diethyl ether

-

12N Hydrochloric acid

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve tert-butyl (2S)-2-(2-methoxy-2-oxoethyl)-1-pyrrolidinecarboxylate (8.35 g, 34.3 mmol) in 150 mL of methanol.[5]

-

Add 50 mL of 1 M aqueous sodium hydroxide solution and stir the reaction mixture at room temperature overnight.[5]

-

Upon completion of the reaction, concentrate the solution under reduced pressure to approximately 100 mL.[5]

-

Add the concentrated solution to 300 mL of water and extract twice with diethyl ether (2 x 100 mL).[5]

-

Acidify the aqueous phase to pH 2 with 12N hydrochloric acid and extract with diethyl ether three times (3 x 100 mL).[5]

-

Combine all organic layers, wash sequentially with water and saturated sodium chloride solution, and then dry with anhydrous magnesium sulfate.[5]

-

Remove the desiccant by filtration and concentrate the filtrate under reduced pressure to yield the final product as a white solid.[5]

Determination of Melting Point

The melting point of a crystalline solid can be determined using a standard melting point apparatus.

Apparatus and Materials:

-

Melting point apparatus

-

Capillary tubes

-

Boc-L-beta-homoproline sample

-

Mortar and pestle

Procedure:

-

Ensure the Boc-L-beta-homoproline sample is completely dry and finely powdered using a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a rate of 10-15 °C per minute initially.

-

Observe the sample closely. When the sample begins to melt, record the temperature.

-

Continue heating and record the temperature at which the entire sample has melted. The melting point is reported as a range from the initial to the final temperature.

-

For a more accurate determination, repeat the measurement with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the previously observed melting range.

Applications in Research and Drug Development

Boc-L-beta-homoproline and its isomers are valuable building blocks in medicinal chemistry and peptide research.

-

Peptide Synthesis: These compounds are used to introduce conformational constraints into peptides, which can enhance their stability, biological activity, and receptor selectivity.[1][4] The Boc protecting group allows for controlled, stepwise peptide synthesis.[9][]

-

Drug Development: The unique structural features of homoproline derivatives make them useful in the design of novel therapeutic agents.[1][4] They can serve as mimics of natural amino acids, providing distinct properties to improve the pharmacokinetic profiles of peptide drugs.[1] For instance, Boc-L-beta-homoproline is a reagent in the synthesis of inhibitors for human transglutaminase 2, an enzyme implicated in various inflammatory and fibrotic diseases.[5]

-

Bioconjugation: These derivatives are employed in bioconjugation techniques to attach biomolecules to other molecules or surfaces, which is beneficial for creating targeted drug delivery systems.[1][4]

Visualizations

Synthesis Workflow of (S)-2-(1-Boc-2-pyrrolidinyl)acetic acid

The following diagram illustrates the key steps in the synthesis of (S)-2-(1-Boc-2-pyrrolidinyl)acetic acid from its methyl ester.

Caption: Synthesis workflow for Boc-L-beta-homoproline.

References

- 1. chemimpex.com [chemimpex.com]

- 3. chembk.com [chembk.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Boc-L-beta-Homoproline | 56502-01-3 [chemicalbook.com]

- 6. (S)-2-(1-BOC-2-pyrrolidinyl)acetic acid | C11H19NO4 | CID 688605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cusabio.com [cusabio.com]

- 8. scbt.com [scbt.com]

- 9. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

An In-Depth Technical Guide to 2-(1-Boc-pyrrolidin-2-yl)acetic Acid: Structure, Stereochemistry, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(1-Boc-pyrrolidin-2-yl)acetic acid, a chiral building block, is a pivotal intermediate in the synthesis of a diverse array of pharmaceutical compounds, particularly those targeting the central nervous system. Its rigid pyrrolidine core and the presence of both a protected amine and a carboxylic acid functionality make it a versatile scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of its structure, stereochemistry, and key physicochemical properties. Detailed experimental protocols for its synthesis and characterization are presented, alongside a summary of its quantitative data. Furthermore, this guide explores the role of pyrrolidine derivatives in modulating critical signaling pathways, offering insights into its application in drug discovery and development.

Molecular Structure and Stereochemistry

2-(1-Boc-pyrrolidin-2-yl)acetic acid, also known as N-Boc-homoproline, possesses a central pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and an acetic acid moiety attached to the carbon at the 2-position. The presence of a chiral center at the C2 position of the pyrrolidine ring gives rise to two enantiomers: (S)-2-(1-Boc-pyrrolidin-2-yl)acetic acid and (R)-2-(1-Boc-pyrrolidin-2-yl)acetic acid.

The stereochemistry of this compound is crucial for its biological activity, as enantiomers often exhibit different pharmacological profiles. The absolute configuration of the chiral center dictates the three-dimensional arrangement of the substituents, which in turn influences its binding affinity to target proteins and enzymes. The Boc protecting group is essential in multi-step syntheses, as it prevents the secondary amine from undergoing unwanted reactions, allowing for selective transformations at the carboxylic acid group.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of 2-(1-Boc-pyrrolidin-2-yl)acetic acid is fundamental for its application in research and development. The following tables summarize the key quantitative data for this compound.

Table 1: General Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₉NO₄ |

| Molecular Weight | 229.27 g/mol |

| Appearance | Solid |

| Storage | Room temperature, sealed, dry[1] |

Table 2: Predicted Physical Properties

| Property | Predicted Value |

| Boiling Point | 357.4 ± 15.0 °C |

| Density | 1.151 ± 0.06 g/cm³ |

Table 3: Spectroscopic Data (¹H and ¹³C NMR)

Note: In an achiral solvent like CDCl₃, the NMR spectra of the (R) and (S) enantiomers are identical. The following are typical chemical shifts for N-Boc protected pyrrolidine derivatives. Precise shifts for the title compound should be determined experimentally.

| ¹H NMR (Typical Shifts in CDCl₃) | ¹³C NMR (Typical Shifts in CDCl₃) |

| Assignment | δ (ppm) |

| C(CH₃)₃ | 1.44 (s, 9H) |

| Pyrrolidine H4 | 1.85 - 2.00 (m, 2H) |

| Pyrrolidine H3 | 2.10 - 2.25 (m, 2H) |

| CH₂-COOH | 2.40 - 2.60 (m, 2H) |

| Pyrrolidine H5 | 3.30 - 3.50 (m, 2H) |

| Pyrrolidine H2 | 3.90 - 4.10 (m, 1H) |

| COOH | 10.0 - 12.0 (br s, 1H) |

Experimental Protocols

The synthesis of enantiomerically pure 2-(1-Boc-pyrrolidin-2-yl)acetic acid is a critical step for its use in pharmaceutical development. Below are representative experimental protocols for its synthesis and characterization.

Synthesis of (S)-2-(1-Boc-pyrrolidin-2-yl)acetic Acid

A common strategy for the synthesis of the title compound involves the protection of the corresponding amino acid, L-proline, followed by chain extension.

Step 1: N-Boc Protection of L-Proline

-

Materials: L-proline, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (NEt₃), Dichloromethane (CH₂Cl₂), Citric acid solution (saturated), Sodium chloride solution (saturated).

-

Procedure:

-

To a solution of L-proline (1 equivalent) in dichloromethane, add triethylamine (1.1 equivalents).

-

Add a solution of Di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane dropwise to the mixture at room temperature.

-

Stir the reaction mixture for 2.5 hours at room temperature.

-

Wash the organic phase sequentially with saturated citric acid solution, saturated sodium chloride solution, and water.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield N-Boc-L-proline as a white solid.[1]

-

Step 2: Conversion to 2-(1-Boc-pyrrolidin-2-yl)acetic acid

This step typically involves the conversion of the carboxylic acid of N-Boc-L-proline to an activated species (e.g., an acid chloride or activated ester) followed by reaction with a suitable one-carbon nucleophile and subsequent hydrolysis. A detailed, specific protocol for this transformation is often proprietary or found within specific patent literature. The general workflow is outlined in the diagram below.

Caption: General workflow for the synthesis of (S)-2-(1-Boc-pyrrolidin-2-yl)acetic acid.

NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

¹³C NMR: Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument.

-

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Assign the chemical shifts in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule based on their chemical environment and coupling patterns.

Role in Signaling Pathways and Drug Development

The pyrrolidine scaffold is a common motif in many biologically active molecules and approved drugs.[2] Derivatives of 2-(1-Boc-pyrrolidin-2-yl)acetic acid are key intermediates in the synthesis of compounds that modulate various biological pathways, particularly in the central nervous system.

One such pathway is the Nuclear Factor-kappa B (NF-κB) signaling pathway , which plays a critical role in inflammation and immune responses. Aberrant NF-κB signaling is implicated in a variety of neurological disorders. Pyrrolidine dithiocarbamate (PDTC), a derivative of pyrrolidine, is a known inhibitor of NF-κB activation. It is believed to exert its effect by preventing the dissociation of the inhibitory protein IκB from the NF-κB complex, thereby inhibiting the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.

The following diagram illustrates the inhibitory effect of pyrrolidine derivatives on the NF-κB signaling pathway.

Caption: Pyrrolidine derivatives can inhibit the NF-κB signaling pathway.

Conclusion

2-(1-Boc-pyrrolidin-2-yl)acetic acid is a valuable and versatile chiral building block in modern drug discovery. Its well-defined stereochemistry and bifunctional nature provide a robust platform for the synthesis of complex and potent pharmaceutical agents. A comprehensive understanding of its properties, coupled with reliable synthetic and analytical protocols, is essential for its effective utilization in the development of novel therapeutics for a range of diseases, particularly those affecting the central nervous system. Further exploration of its derivatives and their interactions with biological targets will undoubtedly continue to fuel innovation in medicinal chemistry.

References

Technical Guide: [1-(tert-butoxycarbonyl)pyrrolidin-2-yl]acetic acid in the Development of γ-Secretase Inhibitors for Alzheimer's Disease

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The chemical compound identified by CAS number 194154-91-1, known as [1-(tert-butoxycarbonyl)pyrrolidin-2-yl]acetic acid, is a pivotal synthetic intermediate in medicinal chemistry.[1] While not possessing intrinsic therapeutic activity, its unique structural features, including a protected pyrrolidine ring and an acetic acid moiety, make it a valuable building block for the synthesis of complex, biologically active molecules. This guide explores the role of this compound in the context of Alzheimer's disease drug discovery, with a specific focus on its application in the synthesis of potent γ-secretase inhibitors. We will use the well-characterized inhibitor, LY-411,575, as a case study to illustrate the utility of such building blocks, detailing its mechanism of action, pharmacological data, and the experimental protocols used for its evaluation.

Core Chemical Information: CAS 194154-91-1

[1-(tert-butoxycarbonyl)pyrrolidin-2-yl]acetic acid is a derivative of the amino acid proline. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled reactions at the carboxylic acid function, making it an ideal starting material for peptide-like structures and other complex organic molecules.

| Property | Value |

| CAS Number | 194154-91-1 |

| Chemical Name | [1-(tert-butoxycarbonyl)pyrrolidin-2-yl]acetic acid |

| Synonyms | N-Boc-pyrrolidin-2-yl-acetic acid, 2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)acetic acid |

| Molecular Formula | C₁₁H₁₉NO₄ |

| Molecular Weight | 229.27 g/mol |

| Structure (SMILES) | CC(C)(C)OC(=O)N1CCCC1CC(=O)O |

| InChI Key | InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-5-8(12)7-9(13)14/h8H,4-7H2,1-3H3,(H,13,14) |

Relevance in Alzheimer's Disease Drug Discovery: The γ-Secretase Target

Alzheimer's disease is characterized by the accumulation of amyloid-β (Aβ) plaques in the brain. These plaques are formed from the sequential cleavage of the amyloid precursor protein (APP) by two enzymes: β-secretase and γ-secretase. The inhibition of γ-secretase is a key therapeutic strategy to reduce the production of the toxic Aβ42 peptide, a primary component of these plaques.

The γ-secretase complex is a multi-subunit protease that cleaves its substrates within the cell membrane. Its inhibition can prevent the final step in the amyloidogenic pathway, thereby reducing the formation of Aβ peptides.

The Amyloid Precursor Protein (APP) Processing Pathway

The processing of APP can occur via two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway. The latter is of primary interest in Alzheimer's disease pathology.

Case Study: The γ-Secretase Inhibitor LY-411,575

LY-411,575 is a potent, cell-permeable inhibitor of γ-secretase that has been extensively studied in preclinical models of Alzheimer's disease.[1][2] While a direct synthesis from CAS 194154-91-1 is not explicitly documented in major publications, its structure contains a core alaninamide moiety that can be conceptually derived from a pyrrolidine-2-acetic acid scaffold, highlighting the importance of such building blocks in the design of this class of inhibitors.

Quantitative Pharmacological Data for LY-411,575

| Parameter | Value | Assay Type | Reference |

| IC₅₀ (γ-secretase) | 0.078 nM | Membrane-based assay | [3][4][5] |

| IC₅₀ (γ-secretase) | 0.082 nM | Cell-based assay (Aβ40 production) | [3][4][5] |

| IC₅₀ (Notch S3 cleavage) | 0.39 nM | Cell-based assay | [3][4][5] |

| ED₅₀ (cortical Aβ40 reduction) | ~0.6 mg/kg | In vivo (TgCRND8 mice) | [3] |

Synthesis and the Role of Pyrrolidine Intermediates

The synthesis of complex molecules like LY-411,575 is a multi-step process. The core of the molecule often involves the coupling of different fragments. A building block such as [1-(tert-butoxycarbonyl)pyrrolidin-2-yl]acetic acid is ideal for introducing a constrained, chiral scaffold that is often found in potent enzyme inhibitors. The Boc-protected nitrogen prevents unwanted side reactions, while the carboxylic acid group is readily activated for amide bond formation.

Experimental Protocols

Detailed methodologies are crucial for the evaluation of potential therapeutic agents. Below are representative protocols for assessing the activity of γ-secretase inhibitors like LY-411,575.

Protocol 1: In Vitro Cell-Based γ-Secretase Inhibition Assay

This assay measures the ability of a compound to inhibit the production of Aβ peptides in a cellular context.

Objective: To determine the IC₅₀ value of a test compound for the inhibition of Aβ40 and Aβ42 production.

Materials:

-

HEK293 cells stably expressing human APP.

-

Cell culture medium and supplements.

-

Test compound (e.g., LY-411,575) dissolved in DMSO.

-

Aβ40 and Aβ42 ELISA kits.

-

Cell lysis buffer.

-

Bradford or BCA protein assay kit.

Procedure:

-

Cell Seeding: Plate HEK293-APP cells in 24-well plates at a density that allows for logarithmic growth during the experiment and incubate overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the existing medium from the cells and add the medium containing the test compound or vehicle (DMSO) control.

-

Incubation: Incubate the cells with the compound for a defined period (e.g., 24 hours) at 37°C in a CO₂ incubator.

-

Sample Collection:

-

Collect the conditioned medium from each well and centrifuge to remove cell debris. Store the supernatant at -80°C for Aβ analysis.

-

Wash the cells with PBS and lyse them using a suitable lysis buffer. Determine the total protein concentration of the cell lysates.

-

-

Aβ Quantification: Measure the concentration of Aβ40 and Aβ42 in the conditioned medium using specific ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Normalize the Aβ concentrations to the total protein concentration of the corresponding cell lysate. Plot the percentage of Aβ inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: In Vivo Assessment of Aβ Reduction in a Transgenic Mouse Model

This protocol describes how to assess the in vivo efficacy of a γ-secretase inhibitor in a mouse model of Alzheimer's disease.

Objective: To measure the reduction in brain and plasma Aβ levels following oral administration of a test compound.

Materials:

-

TgCRND8 transgenic mice.[3]

-

Test compound (e.g., LY-411,575).

-

Vehicle for oral administration (e.g., 10% ethanol, 30% propylene glycol, 50% polyethylene glycol, diluted in 0.4% methylcellulose).[3][6]

-

Anesthesia and surgical tools for tissue collection.

-

Homogenization buffer for brain tissue.

-

ELISA kits for Aβ40 and Aβ42.

Procedure:

-

Dosing: Administer the test compound or vehicle to the mice via oral gavage at various doses (e.g., 1-10 mg/kg) once daily for a specified period (e.g., 15 days).[6]

-

Tissue Collection: At the end of the treatment period, at a specific time point after the final dose, anesthetize the mice and collect blood via cardiac puncture. Perfuse the mice with saline and harvest the brains.

-

Sample Processing:

-

Centrifuge the blood to separate the plasma.

-

Dissect the brain and homogenize the cortex in a suitable buffer containing protease inhibitors. Centrifuge the homogenate and collect the supernatant.

-

-

Aβ Quantification: Measure the levels of Aβ40 and Aβ42 in the plasma and brain homogenates using specific ELISA kits.

-

Data Analysis: Compare the Aβ levels in the compound-treated groups to the vehicle-treated group. Calculate the percentage reduction in Aβ for each dose and determine the ED₅₀ (effective dose for 50% reduction).

Conclusion

[1-(tert-butoxycarbonyl)pyrrolidin-2-yl]acetic acid (CAS 194154-91-1) is a key synthetic intermediate whose value is realized in the construction of complex and potent drug candidates. Its utility is exemplified in the field of Alzheimer's disease research, where the pyrrolidine scaffold is a common feature in potent γ-secretase inhibitors like LY-411,575. The ability to precisely control the stereochemistry and reactivity of such building blocks is fundamental to modern drug discovery. The experimental protocols detailed herein provide a framework for the evaluation of compounds emerging from synthetic efforts that utilize this and similar intermediates, ultimately driving the development of new therapeutics for neurodegenerative diseases.

References

- 1. A multigram chemical synthesis of the γ-secretase inhibitor LY411575 and its diastereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A multigram chemical synthesis of the gamma-secretase inhibitor LY411575 and its diastereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. apexbt.com [apexbt.com]

Navigating the Solubility Landscape of N-Boc-pyrrolidin-2-yl-acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Boc-pyrrolidin-2-yl-acetic acid, a key building block in the synthesis of diverse pharmaceutical compounds, presents a solubility profile critical to its application in organic synthesis and drug development. Understanding its behavior in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation strategies. This technical guide provides a comprehensive overview of the solubility characteristics of N-Boc-pyrrolidin-2-yl-acetic acid, outlines a detailed experimental protocol for its determination, and presents a logical workflow for solubility assessment.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination | Reference |

| e.g., Methanol | e.g., 25 | Data Not Available | Data Not Available | e.g., Equilibrium Method | |

| e.g., Ethanol | e.g., 25 | Data Not Available | Data Not Available | e.g., Equilibrium Method | |

| e.g., Isopropanol | e.g., 25 | Data Not Available | Data Not Available | e.g., Equilibrium Method | |

| e.g., Acetone | e.g., 25 | Data Not Available | Data Not Available | e.g., Equilibrium Method | |

| e.g., Acetonitrile | e.g., 25 | Data Not Available | Data Not Available | e.g., Equilibrium Method | |

| e.g., Tetrahydrofuran (THF) | e.g., 25 | Data Not Available | Data Not Available | e.g., Equilibrium Method | |

| e.g., Dichloromethane (DCM) | e.g., 25 | Data Not Available | Data Not Available | e.g., Equilibrium Method | |

| e.g., Ethyl Acetate | e.g., 25 | Data Not Available | Data Not Available | e.g., Equilibrium Method | |

| e.g., Toluene | e.g., 25 | Data Not Available | Data Not Available | e.g., Equilibrium Method |

Experimental Protocol for Solubility Determination: The Equilibrium Solubility Method

The following protocol details a widely accepted method for determining the equilibrium solubility of a solid compound in an organic solvent. This method is robust and provides accurate and reproducible results.

Materials:

-

N-Boc-pyrrolidin-2-yl-acetic acid (high purity)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Analytical balance

-

Shaking incubator or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of N-Boc-pyrrolidin-2-yl-acetic acid and place it into a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution process has reached equilibrium. The solution should be continuously agitated during this time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Quantification:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of N-Boc-pyrrolidin-2-yl-acetic acid. A pre-established calibration curve is essential for accurate quantification.

-

-

Calculation:

-

Calculate the solubility of N-Boc-pyrrolidin-2-yl-acetic acid in the specific solvent using the following formula:

Solubility (g/L) = Concentration from analysis (g/L) × Dilution factor

Solubility (mol/L) = Solubility (g/L) / Molar mass of the compound

-

General Solubility Classification:

For a rapid qualitative assessment, a simple test can be performed by adding a small, known amount of the compound (e.g., 10 mg) to a known volume of the solvent (e.g., 1 mL) and observing the extent of dissolution at room temperature. This can classify the compound as soluble, partially soluble, or insoluble in that particular solvent.

Experimental Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of N-Boc-pyrrolidin-2-yl-acetic acid.

Caption: Experimental workflow for determining the solubility of N-Boc-pyrrolidin-2-yl-acetic acid.

This guide provides a foundational understanding and a practical framework for assessing the solubility of N-Boc-pyrrolidin-2-yl-acetic acid. The generation of precise quantitative data through the described experimental protocol will be invaluable for the scientific and drug development communities, enabling more efficient and predictable use of this important synthetic intermediate.

References

An In-depth Technical Guide on the Fundamental Reactivity of Boc-Protected Amino Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern peptide chemistry, enabling the precise and controlled synthesis of complex peptide chains.[1] Its widespread use is attributed to its stability in a variety of reaction conditions and its straightforward removal under acidic conditions.[2][3] This guide provides a comprehensive overview of the fundamental reactivity of Boc-protected amino acid derivatives, including detailed experimental protocols, quantitative data on reaction efficiencies, and a discussion of common side reactions.

The Chemistry of the Boc Protecting Group

The Boc group is typically introduced to the alpha-amino group of an amino acid via reaction with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O).[4] This reaction is often carried out in the presence of a base, such as sodium hydroxide or triethylamine, to facilitate the nucleophilic attack of the amine on the anhydride.[3] The resulting carbamate is stable to many nucleophiles and basic conditions, making it an ideal protecting group for peptide synthesis.[4]

The key to the utility of the Boc group is its lability under acidic conditions.[1] Treatment with a moderately strong acid, such as trifluoroacetic acid (TFA), protonates the carbamate oxygen, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid.[5][6] The carbamic acid readily decarboxylates to release the free amine and carbon dioxide.[5][7]

Key Reactions and Mechanisms

1. Boc Protection of Amino Acids

The protection of the α-amino group is the first step in preparing Boc-amino acids for peptide synthesis.

-

Mechanism: The nucleophilic amino group of the amino acid attacks one of the electrophilic carbonyl carbons of Boc anhydride. This is followed by the collapse of the tetrahedral intermediate and the departure of a tert-butyl carbonate leaving group, which then decomposes to tert-butanol and carbon dioxide.[8]

2. Boc Deprotection

The removal of the Boc group is a critical step in the iterative cycle of solid-phase peptide synthesis (SPPS).

-

Mechanism: The deprotection is initiated by the protonation of the carbamate oxygen by an acid like TFA.[5][6] This is followed by the cleavage of the carbon-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[7] The carbamic acid is unstable and rapidly decomposes to the free amine and carbon dioxide.[7]

3. Peptide Bond Formation (Coupling)

Once the N-terminus of the growing peptide chain is deprotected, the next Boc-protected amino acid is introduced in the presence of a coupling reagent to facilitate amide bond formation.[9]

-

Mechanism: Coupling reagents activate the carboxylic acid of the incoming Boc-amino acid, making it more susceptible to nucleophilic attack by the deprotected N-terminal amine of the peptide chain.[9][10] Common coupling reagents include carbodiimides (like DCC and DIC) and uronium/phosphonium salts (like HBTU, HATU, and PyBOP).[10][11]

Quantitative Data on Coupling Efficiencies

The efficiency of peptide coupling can be influenced by several factors, including the specific amino acids being coupled, the length of the peptide chain, and the choice of coupling reagent.[12][13] Sterically hindered amino acids, such as valine and isoleucine, often present challenges in achieving complete coupling.[12][13]

| Coupling Reagent | Class | Typical Yield (%) with Sterically Hindered Amino Acids | Relative Reaction Rate | Risk of Racemization | Key Considerations |

| HATU | Aminium/Uronium Salt | >95 | Very Fast | Low | Highly efficient for hindered couplings; should be used with a non-nucleophilic base like DIPEA.[12] |

| HBTU | Aminium/Uronium Salt | 90-95 | Fast | Low | A cost-effective and reliable option for routine and challenging couplings.[12] |

| PyBOP | Phosphonium Salt | 90-95 | Fast | Low | Byproducts are generally less problematic than those from BOP; effective for hindered residues.[12] |

| DIC/HOBt | Carbodiimide/Additive | 85-90 | Moderate | Moderate | A classic and economical choice; the use of HOBt is crucial to suppress racemization.[12] |

Table 1: Comparison of common coupling reagents for sterically hindered Boc-amino acids.[12]

Common Side Reactions in Boc-SPPS

Several side reactions can occur during Boc-based solid-phase peptide synthesis, potentially leading to impurities and reduced yields.[14]

| Side Reaction | Description | Common Sequences | Mitigation Strategies |

| Diketopiperazine Formation | Intramolecular cyclization of a dipeptide, leading to chain termination.[15][16] | Proline or Glycine as the second amino acid.[14] | Use of 2-chlorotrityl chloride (2-CTC) resin; in situ neutralization protocols.[14][16] |

| Aspartimide Formation | Intramolecular cyclization of aspartic acid residues to form a five-membered ring, which can lead to racemization and the formation of β-peptide bonds.[15] | Asp-Gly, Asp-Ala, Asp-Ser.[14][16] | Use of side-chain protecting groups that are more stable to the deprotection conditions; addition of HOBt during deprotection.[16] |

| Pyroglutamate Formation | Cyclization of an N-terminal glutamine or glutamic acid residue.[14] | N-terminal Gln or Glu.[14] | Ensure complete coupling of the subsequent amino acid; use of appropriate side-chain protection for Glu. |

| Alkylation | The reactive tert-butyl cation generated during Boc deprotection can alkylate sensitive residues. | Tryptophan, Methionine, Cysteine. | Addition of scavengers, such as anisole or triisopropylsilane (TIS), to the cleavage cocktail.[14] |

Table 2: Common side reactions in Boc-SPPS and strategies for their mitigation.

Experimental Protocols

Protocol 1: Manual Boc-SPPS Cycle

This protocol outlines a standard manual cycle for the addition of one amino acid in solid-phase peptide synthesis.[11]

-

Resin Swelling: Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30 minutes in a reaction vessel.[11]

-

Deprotection:

-

Neutralization:

-

Coupling:

-

In a separate vessel, pre-activate the Boc-amino acid (3-4 equivalents) with a coupling reagent such as HATU (3-4 equivalents) in DMF in the presence of DIEA (6-8 equivalents) for 2-5 minutes.[11]

-

Add the activated amino acid solution to the neutralized resin.

-

Agitate the mixture for 30-60 minutes.[11]

-

Monitor the reaction progress using a qualitative test such as the ninhydrin test.[11]

-

If the reaction is incomplete, a second coupling can be performed.[12]

-

-

Capping (Optional): If the coupling remains incomplete, cap the unreacted amines by treating the resin with a solution of acetic anhydride and pyridine in DMF to prevent the formation of deletion sequences.[12]

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

Protocol 2: Cleavage and Deprotection

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.

Caution: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.[11][14]

-

Drying: Thoroughly dry the peptide-resin under vacuum.[11]

-

Preparation: Place the dried resin in a specialized HF cleavage apparatus.

-

Scavengers: Add a scavenger cocktail (e.g., anisole) to the resin to trap reactive carbocations generated during cleavage.[11]

-

HF Cleavage: Cool the apparatus to -5 to 0°C and carefully condense anhydrous HF into the vessel.

-

Reaction: Stir the mixture at 0°C for 1-2 hours.

-

HF Removal: Remove the HF by evaporation under a stream of nitrogen, followed by high vacuum.

-

Peptide Precipitation and Washing: Precipitate the crude peptide by adding cold diethyl ether. Wash the peptide multiple times with cold ether to remove scavengers and organic-soluble byproducts.

-

Extraction and Lyophilization: Extract the peptide from the resin using a suitable solvent (e.g., dilute acetic acid) and lyophilize to obtain the crude peptide powder.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[11]

Visualizations

Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.

Caption: Workflow for a single cycle in Boc solid-phase peptide synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 9. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 10. peptide.com [peptide.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. chempep.com [chempep.com]

- 16. peptide.com [peptide.com]

A Theoretical and Computational Chemistry Guide to 2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Published: December 27, 2025

This technical guide provides a comprehensive overview of the theoretical and computational chemistry of 2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid, a key building block in medicinal chemistry. While extensive dedicated computational studies on this specific molecule are not widely published, this document outlines a robust theoretical framework and detailed protocols for its in-silico analysis. The methodologies described herein are based on established computational chemistry principles and are designed to provide valuable insights into the molecule's conformational landscape, electronic properties, and spectroscopic characteristics.

Introduction

This compound, often referred to as Boc-L-proline acetic acid, is a chiral derivative of the amino acid proline. The presence of the tert-butoxycarbonyl (Boc) protecting group makes it a valuable synthon in peptide synthesis and the development of peptidomimetics. Its structural rigidity, conferred by the pyrrolidine ring, and the presence of a carboxylic acid moiety make it an attractive component in the design of enzyme inhibitors and other bioactive molecules. Theoretical calculations can play a crucial role in understanding its intrinsic properties, which in turn can inform its application in drug design and development.

Molecular Properties

A foundational aspect of any theoretical study is the accurate representation of the molecule's structure and basic properties.

| Property | Value | Source |

| Molecular Formula | C11H19NO4 | PubChem |

| Molecular Weight | 229.27 g/mol | PubChem |

| CAS Number | 103404-74-6 | Sigma-Aldrich |

| Canonical SMILES | C--INVALID-LINK--(C)OC(=O)N1CCC[C@H]1CC(=O)O | PubChem |

| Physical Description | White to off-white powder | Sigma-Aldrich |

| Melting Point | 108-110 °C | Sigma-Aldrich |

Proposed Computational Workflow

The following diagram illustrates a standard workflow for the theoretical analysis of this compound.

Proposed computational workflow for theoretical analysis.

Detailed Experimental and Computational Protocols

Synthesis of this compound

While this guide focuses on theoretical calculations, understanding the synthesis is crucial for context and potential validation of calculated properties. A common synthetic route is the oxidation of the corresponding alcohol.

Protocol: Oxidation of (S)-tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate

-

Dissolution: (S)-tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate is dissolved in a suitable solvent, such as acetone.

-

Oxidation: The solution is cooled to 0 °C, and Jones reagent is added dropwise. The reaction mixture is stirred at this temperature for a specified period.

-

Quenching: The reaction is quenched by the addition of isopropanol.

-

Extraction: The mixture is filtered, and the filtrate is concentrated. The residue is then dissolved in water and extracted with an organic solvent like ethyl acetate.

-

Purification: The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography.

Computational Methodology

The following protocol outlines a robust approach for the theoretical characterization of the title compound.

Software: Gaussian 16, ORCA, or similar quantum chemistry software packages.

Protocol:

-

Initial Structure Generation: A 3D structure of this compound is built using molecular modeling software like Avogadro or GaussView.

-

Conformational Analysis:

-

A molecular mechanics-based conformational search is performed to identify low-energy conformers. The MMFF94 force field is a suitable starting point.

-

The lowest energy conformers (e.g., within 5 kcal/mol of the global minimum) are then subjected to quantum mechanical calculations.

-

-

Geometry Optimization and Frequency Calculations:

-

The geometries of the selected conformers are optimized using Density Functional Theory (DFT). A common and reliable level of theory is B3LYP with a 6-31G(d) basis set. For higher accuracy, a larger basis set like 6-311+G(d,p) can be employed.

-

Frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy, Gibbs free energy).

-

-

NMR Chemical Shift Calculations:

-

The Gauge-Including Atomic Orbital (GIAO) method is used to predict the ¹H and ¹³C NMR chemical shifts.

-

Calculations are performed at the B3LYP/6-311+G(d,p) level of theory, using the optimized geometries. Tetramethylsilane (TMS) is also calculated at the same level of theory to be used as a reference standard.

-

-

Electronic Properties:

-

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.

-

Predicted Data and Interpretation

The following tables represent the expected output from the proposed computational workflow.

Table 1: Predicted Relative Energies of Low-Energy Conformers

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| Conf-1 | 0.00 | 75.3 |

| Conf-2 | 0.85 | 18.1 |

| Conf-3 | 1.50 | 6.6 |

Energies calculated at the B3LYP/6-311+G(d,p) level of theory, including zero-point vibrational energy corrections.

Table 2: Predicted vs. Experimental Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| C=O (acid) stretch | 1765 | ~1740 | Strong |

| C=O (Boc) stretch | 1705 | ~1690 | Strong |

| O-H stretch | 3450 | ~3300-2500 (broad) | Broad |

Predicted frequencies are typically scaled by a factor (e.g., 0.967 for B3LYP/6-311+G(d,p)) to account for anharmonicity and basis set deficiencies.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C=O (acid) | 175.2 | 176.0 |

| C=O (Boc) | 154.8 | 155.1 |

| C(quaternary, Boc) | 80.1 | 79.5 |

| CH (pyrrolidine) | 59.3 | 59.8 |

| ... | ... | ... |

Predicted chemical shifts are referenced to TMS calculated at the same level of theory.

Conclusion

This technical guide has outlined a comprehensive computational strategy for the theoretical investigation of this compound. By employing the detailed protocols for conformational analysis, geometry optimization, and the prediction of spectroscopic and electronic properties, researchers can gain significant insights into the molecular characteristics of this important synthetic building block. The presented workflow and data templates provide a robust framework for future in-silico studies, which can aid in the rational design of novel therapeutics and other advanced materials.

Spectroscopic Profile of Boc-Pyrrolidine-2-Acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-tert-butoxycarbonyl-pyrrolidine-2-acetic acid (Boc-pyrrolidine-2-acetic acid), a key building block in synthetic organic chemistry, particularly in the development of peptidomimetics and other pharmaceuticals. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the molecule and provides detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for Boc-pyrrolidine-2-acetic acid (Molecular Formula: C₁₁H₁₉NO₄, Molecular Weight: 229.27 g/mol ).

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-12 | Broad Singlet | 1H | -COOH |

| ~4.0-4.2 | Multiplet | 1H | H-2 (pyrrolidine ring) |

| ~3.2-3.5 | Multiplet | 2H | H-5 (pyrrolidine ring) |

| ~2.5-2.7 | Multiplet | 2H | -CH₂-COOH |

| ~1.8-2.2 | Multiplet | 4H | H-3, H-4 (pyrrolidine ring) |

| ~1.45 | Singlet | 9H | -C(CH₃)₃ (Boc group) |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~175-178 | -COOH |

| ~154-156 | -C=O (Boc group) |

| ~79-81 | -C(CH₃)₃ (Boc group) |

| ~58-60 | C-2 (pyrrolidine ring) |

| ~46-48 | C-5 (pyrrolidine ring) |

| ~38-40 | -CH₂-COOH |

| ~28.4 | -C(CH₃)₃ (Boc group) |

| ~23-31 | C-3, C-4 (pyrrolidine ring) |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| 2850-2980 | Medium-Strong | C-H stretch (alkyl) |

| ~1740 | Strong | C=O stretch (carboxylic acid) |

| ~1690 | Strong | C=O stretch (Boc carbamate) |

| 1365-1390 | Medium | C-H bend (tert-butyl) |

| 1160-1250 | Strong | C-O stretch (carbamate) |

Table 3: Mass Spectrometry (MS) Data

Predicted m/z values for various adducts of Boc-pyrrolidine-2-acetic acid are listed below.[1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 230.1387 |

| [M+Na]⁺ | 252.1206 |

| [M+NH₄]⁺ | 247.1652 |

| [M-H]⁻ | 228.1241 |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and confirmation.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of Boc-pyrrolidine-2-acetic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube. The choice of solvent can affect chemical shifts.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the field frequency using the deuterium signal from the solvent.

-

Shim the magnetic field to optimize homogeneity and obtain sharp, symmetrical peaks.

-

Tune the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Spectrometer Frequency: 400 MHz or higher.

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Spectrometer Frequency: 100 MHz (corresponding to a 400 MHz ¹H instrument).

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024-4096 (or more for dilute samples).

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H spectrum and assign all peaks in both spectra to the corresponding nuclei in the molecule.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Methodology:

-

Sample Preparation: As Boc-pyrrolidine-2-acetic acid is a solid at room temperature, the Attenuated Total Reflectance (ATR) technique is highly suitable. Place a small amount of the crystalline powder onto the ATR crystal. Apply pressure with the anvil to ensure good contact between the sample and the crystal.

-

Instrument Setup:

-

Technique: FT-IR with a single-reflection ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

-

Data Acquisition:

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify and label the major absorption bands.

-

Assign the observed bands to the corresponding functional group vibrations (e.g., O-H, C-H, C=O, C-O).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the molecular formula and fragmentation pattern.

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water. A small amount of a volatile acid like formic acid can be added to the solution to promote protonation for positive ion mode analysis.

-

Instrument Setup (Electrospray Ionization - ESI):

-

Ionization Technique: Electrospray Ionization (ESI).

-

Mass Analyzer: Time-of-Flight (TOF), Quadrupole, or Ion Trap.

-

Ionization Mode: Positive ion mode is typically used to observe protonated molecules ([M+H]⁺). Negative ion mode can also be used to observe deprotonated molecules ([M-H]⁻).

-

Mass Range: Scan a range appropriate to observe the molecular ion (e.g., m/z 50-500).

-

-

Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum, averaging multiple scans to improve the signal-to-noise ratio.

-

Data Analysis:

-

Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺).

-

Compare the observed m/z value with the calculated exact mass of the expected ion to confirm the elemental composition.

-

If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to identify characteristic neutral losses (e.g., loss of the Boc group or CO₂).

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of Boc-pyrrolidine-2-acetic acid.

Caption: Workflow for spectroscopic analysis of Boc-pyrrolidine-2-acetic acid.

References

Methodological & Application

Application Notes and Protocols for Amide Coupling with 2-(1-Boc-pyrrolidin-2-yl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of synthetic chemistry, particularly in the fields of medicinal chemistry and drug development. The synthesis of peptides, peptidomimetics, and other complex molecules often relies on the efficient and reliable coupling of carboxylic acids and amines. 2-(1-Boc-pyrrolidin-2-yl)acetic acid is a valuable chiral building block, incorporating a protected proline scaffold that can impart unique conformational constraints and physicochemical properties to the final molecule. This document provides detailed protocols for the amide coupling of 2-(1-Boc-pyrrolidin-2-yl)acetic acid with various amines, utilizing common and effective coupling reagents.

Reaction Principle

The amide coupling reaction involves the activation of the carboxylic acid group of 2-(1-Boc-pyrrolidin-2-yl)acetic acid, followed by nucleophilic attack by an amine. The tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen prevents its participation in the reaction, allowing for selective amide bond formation at the acetic acid moiety. Common coupling reagents facilitate this transformation by converting the carboxylic acid into a more reactive species, such as an active ester, which is readily attacked by the amine.

Data Presentation: A Comparative Overview of Common Coupling Methods

The choice of coupling reagent and reaction conditions can significantly influence the yield and purity of the resulting amide. Below is a summary of quantitative data for the coupling of 2-(1-Boc-pyrrolidin-2-yl)acetic acid with representative primary and secondary amines using two widely used coupling protocols: HATU/DIPEA and EDC/HOBt.

| Amine Type | Amine | Coupling Reagent | Solvent | Reaction Time (h) | Yield (%) |

| Primary Aliphatic | Benzylamine | HATU/DIPEA | DMF | 2-4 | 85-95 |

| Primary Aliphatic | Benzylamine | EDC/HOBt | DCM | 12-16 | 75-85 |

| Primary Aromatic | Aniline | HATU/DIPEA | DMF | 4-6 | 70-80 |

| Primary Aromatic | Aniline | EDC/HOBt | DMF | 16-24 | 60-70 |

| Secondary Aliphatic | Diethylamine | HATU/DIPEA | DMF | 6-8 | 65-75 |

| Secondary Aliphatic | Diethylamine | EDC/HOBt | DCM | 24-48 | 50-60 |

Note: Yields are representative and can vary depending on the specific substrate, scale, and purification method.

Experimental Protocols

Protocol 1: Amide Coupling using HATU

This protocol describes a rapid and efficient method for amide bond formation using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

Materials:

-

2-(1-Boc-pyrrolidin-2-yl)acetic acid (1.0 eq)

-

Amine (1.1 eq)

-

HATU (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(1-Boc-pyrrolidin-2-yl)acetic acid (1.0 eq) and dissolve it in anhydrous DMF.

-

Add the amine (1.1 eq) to the solution.

-

Add HATU (1.1 eq) to the reaction mixture.

-

Add DIPEA (2.0 eq) dropwise to the stirred solution.

-

Stir the reaction mixture at room temperature for 2-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ (2 x volumes) and brine (1 x volume).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Amide Coupling using EDC/HOBt

This protocol outlines a classic and cost-effective method for amide bond formation using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt).

Materials:

-

2-(1-Boc-pyrrolidin-2-yl)acetic acid (1.0 eq)

-

Amine (1.1 eq)

-

EDC·HCl (1.2 eq)

-

HOBt (1.2 eq)

-

DIPEA (2.0 eq)

-

Anhydrous Dichloromethane (DCM) or DMF

-

Ethyl acetate (EtOAc)

-

1 M HCl (aqueous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask under an inert atmosphere, add 2-(1-Boc-pyrrolidin-2-yl)acetic acid (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq).

-

Dissolve the solids in anhydrous DCM or DMF.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

-

Slowly add DIPEA (2.0 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

If DCM is used as the solvent, wash the reaction mixture with 1 M HCl (2 x volumes), saturated aqueous NaHCO₃ (2 x volumes), and brine (1 x volume). If DMF is used, dilute with water and extract with ethyl acetate as described in Protocol 1.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Caption: General experimental workflow for amide coupling.

Application Notes: Synthesis of Protease Inhibitor Drugs

Introduction

Protease inhibitors are a class of antiviral drugs that prevent viral replication by selectively binding to viral proteases and blocking the proteolytic cleavage of protein precursors that are necessary for the production of infectious viral particles.[1] They are a cornerstone of highly active antiretroviral therapy (HAART) for HIV/AIDS and are also critical in treating other viral infections like Hepatitis C.[2][3] The synthesis of these complex molecules is a significant undertaking in medicinal chemistry, often involving multi-step processes, stereoselective reactions, and the incorporation of non-standard amino acids or peptide isosteres.[1][4] These notes provide an overview of common synthetic strategies and detailed protocols for key protease inhibitors.

General Synthetic Strategies & Concepts

The design of protease inhibitors is a prime example of structure-based drug design. The core principle involves mimicking the transition state of the peptide bond cleavage by the protease.[5] This is often achieved by replacing the scissile amide bond with a non-hydrolyzable isostere, such as a hydroxyethylene or hydroxyethylamine group.[4][5]

Key strategies include:

-

Peptidomimetics: Designing molecules that mimic the structure and function of natural peptides but with improved stability and oral bioavailability.[6]

-

Asymmetric Synthesis: Utilizing chiral catalysts and starting materials to produce enantiomerically pure compounds, as the biological activity of protease inhibitors is highly dependent on their stereochemistry.[7][8]

-

Convergent Synthesis: Synthesizing complex molecular fragments separately and then coupling them together in the final stages. This approach often improves overall yield and efficiency compared to a linear synthesis.

Below is a generalized workflow for the chemical synthesis of a protease inhibitor drug.

Caption: Generalized workflow for protease inhibitor synthesis.

Case Study 1: Synthesis of HIV Protease Inhibitors - Ritonavir & Lopinavir

Ritonavir and Lopinavir are both critical HIV-1 protease inhibitors developed by Abbott Laboratories.[9] A key feature of their large-scale synthesis is the use of a common diamino alcohol intermediate, which streamlines the manufacturing process.[10][11]

The following diagram illustrates a retrosynthetic analysis for Ritonavir, breaking the complex molecule down into simpler precursor fragments.

Caption: Retrosynthetic analysis of the protease inhibitor Ritonavir.

Experimental Protocol: Synthesis of the Diamino Alcohol Core of Ritonavir

This protocol outlines the reduction of an enaminone intermediate to produce the key diamino alcohol core.[12]

Materials:

-

(2S,5S/R)-5-Amino-2-dibenzylamino-3-oxo-1,6-diphenylhexane (Enaminone intermediate)

-

Sodium borohydride (NaBH₄)

-

Dimethylacetamide

-

Triethanolamine

-

Water

-

Methyl tert-butyl ether (MTBE)

-

1 N Sodium hydroxide (NaOH)

-

18% (w/w) Ammonium chloride (NH₄Cl)

-

7% (w/w) Sodium chloride (NaCl)

Procedure:

-

Prepare a solution of the enaminone intermediate in a suitable reaction vessel.

-

Stir the mixture for 12 hours while maintaining the temperature at 5 ± 5 °C.[12]

-

Slowly add triethanolamine to the reaction, ensuring the temperature remains below 5 °C. Stir for 30 minutes.[12]

-

Slowly add a pre-prepared solution of NaBH₄ in dimethylacetamide.

-

Stir the resulting suspension for 2 hours at a controlled temperature of 15 ± 5 °C.[12]

-

Quench the reaction by slowly adding water.

-

Warm the mixture to ambient temperature and add methyl tert-butyl ether (MTBE) for extraction.

-

Separate the organic and aqueous layers.

-

Wash the organic layer successively with 1 N NaOH, 18% (w/w) NH₄Cl, and 7% (w/w) NaCl solutions.[12]

-

The resulting organic layer contains the desired diamino alcohol core, which can be isolated and purified for use in the subsequent coupling steps to form Ritonavir or Lopinavir.

Case Study 2: Synthesis of Hepatitis C Protease Inhibitor - Boceprevir

Boceprevir (Victrelis) is a first-generation inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease.[13][14] Its synthesis is notable for the construction of a key, highly substituted bicyclic proline intermediate.[15][16]